Natriumchlorat

Übersicht

Beschreibung

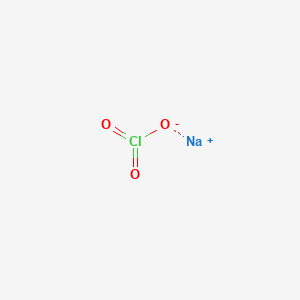

Sodium chlorate is an inorganic compound with the chemical formula NaClO₃. It appears as a white crystalline powder that is highly soluble in water and hygroscopic. Sodium chlorate decomposes above 300°C to release oxygen and leaves behind sodium chloride. It is primarily used in the paper industry for bleaching pulp to produce high-brightness paper .

Wissenschaftliche Forschungsanwendungen

Sodium chlorate has a wide range of applications in scientific research and industry:

Chemistry: It is used as an oxidizing agent in various chemical reactions and in the production of other chemicals such as sodium perchlorate.

Biology: Sodium chlorate is used in studies related to the inhibition of nitrate reductase activity in plants.

Medicine: It has been investigated for its potential use in treating certain medical conditions due to its oxidative properties.

Industry: The primary industrial use of sodium chlorate is in the paper industry for bleaching pulp. .

Wirkmechanismus

Target of Action

Sodium chlorate (NaClO₃) is a non-selective herbicide, meaning it is phytotoxic to all green plant parts . It can also kill plants through root absorption .

Mode of Action

Sodium chlorate acts as an oxidizing agent . When it comes into contact with a target, it can oxidize the target substance, leading to changes in its chemical structure and function . For example, in the case of hydrochloric acid (HCl), sodium chlorate oxidizes HCl to produce either hypochlorous acid (HOCl) or chlorine gas (Cl₂), depending on the pH .

Biochemical Pathways

Sodium chlorate can affect various biochemical pathways. For instance, it can generate reactive oxygen species and induce oxidative damage in human erythrocytes . This suggests that sodium chlorate can induce oxidative stress, leading to alterations in cellular metabolism . In bacteria like Escherichia coli, sodium chlorate can influence growth patterns, biofilm formation, oxidative stress resistance, and motile ability . It can also affect energy metabolism, influencing glucose consumption, glycogen accumulation, and trehalose content .

Pharmacokinetics

One study on beef cattle suggests that sodium chlorate can be absorbed and metabolized in the rumen, a part of the digestive system .

Result of Action

The action of sodium chlorate can lead to various molecular and cellular effects. For instance, it can cause hemolysis, increase methemoglobin levels, and reduce methemoglobin reductase activity in human erythrocytes . It can also cause significant oxidative damage, leading to increased protein oxidation and lipid peroxidation, and decreased reduced glutathione and total sulfhydryl content .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sodium chlorate. For example, its herbicidal action can be affected by the type of plant and the specific environmental conditions . Moreover, sodium chlorate can be toxic to the environment, and its use can lead to increased chlorine/chloride concentration in the soil, which can be harmful to certain plant species . Additionally, when sodium chlorate reaches the sewer/drainage system and is exposed to aqueous media such as wastewater, it can form various disinfection by-products (DBPs), depending on the concentrations of natural organic matter, inorganics, and anthropogenic pollutants present .

Biochemische Analyse

Biochemical Properties

Sodium chlorate interacts with various biomolecules, leading to the generation of reactive oxygen species (ROS) and inducing oxidative damage in human erythrocytes . It significantly increases methemoglobin levels and reduces methemoglobin reductase activity .

Cellular Effects

Sodium chlorate has significant effects on various types of cells and cellular processes. In human erythrocytes, it induces oxidative stress, leading to significant membrane damage and lowering the antioxidant response . It also increases nitric oxide levels, indicating the induction of nitrosative stress .

Molecular Mechanism

At the molecular level, sodium chlorate exerts its effects through the generation of ROS, which can cause oxidative damage to proteins, lipids, and DNA . This leads to alterations in the activities of major antioxidant and membrane-bound and metabolic enzymes .

Temporal Effects in Laboratory Settings

Over time, sodium chlorate can cause significant changes in cellular function. For example, it has been observed to increase the osmotic fragility of erythrocytes and cause gross morphological alterations in cells .

Dosage Effects in Animal Models

While specific dosage effects of sodium chlorate in animal models are not mentioned in the available literature, it is known that sodium chlorate can cause severe methemoglobinemia, leading to animal deaths in fields where it has been used as a herbicide .

Metabolic Pathways

The specific metabolic pathways that sodium chlorate is involved in are not clearly mentioned in the available literature. It is known to cause significant alterations in the activities of major metabolic enzymes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium chlorate is typically prepared by the electrolysis of a sodium chloride solution. The process involves using a platinum anode and a graphite cathode. During electrolysis, chlorine gas and sodium hydroxide are produced, which further react to form sodium chlorate. The reaction conditions include maintaining a high temperature (around 70°C) and controlling the pH of the solution .

Industrial Production Methods: Industrial production of sodium chlorate involves the electrolysis of concentrated sodium chloride solutions. This method is preferred due to its efficiency and cost-effectiveness. The process is distinct from the chloralkali process, which produces sodium hydroxide and chlorine gas .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium chlorate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is a strong oxidizing agent and can react with reducing agents to produce different products.

Common Reagents and Conditions:

Oxidation: Sodium chlorate reacts with potassium bromide and hydrochloric acid to form potassium chloride, sodium chloride, bromine, and water: [ \text{NaClO}_3 + 6\text{KBr} + 6\text{HCl} \rightarrow 6\text{KCl} + \text{NaCl} + 3\text{H}_2\text{O} + 3\text{Br}_2 ]

Reduction: Sodium chlorate can be reduced to sodium chloride and oxygen gas under high temperatures.

Major Products: The major products formed from these reactions include sodium chloride, oxygen gas, bromine, and water .

Vergleich Mit ähnlichen Verbindungen

Sodium chloride (NaCl): Common table salt, used primarily for seasoning and preservation.

Sodium hypochlorite (NaClO): Used as a disinfectant and bleaching agent.

Sodium chlorite (NaClO₂): Used in water treatment and as a bleaching agent.

Sodium perchlorate (NaClO₄): Used in the production of explosives and as a reagent in chemical synthesis.

Comparison: Sodium chlorate is unique among these compounds due to its strong oxidizing properties and its primary use in the paper industry for bleaching pulp. Unlike sodium chloride, which is primarily used for culinary purposes, sodium chlorate has significant industrial applications. Sodium hypochlorite and sodium chlorite are also oxidizing agents but are used more commonly for disinfection and water treatment .

Eigenschaften

IUPAC Name |

sodium;chlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO3.Na/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHUMGUJCQRKBT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaClO3, ClNaO3 | |

| Record name | SODIUM CHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4469 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM CHLORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1117 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium chlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_chlorate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026025 | |

| Record name | Sodium chlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium chlorate appears as an odorless pale yellow to white crystalline solid. It is appreciably soluble in water and heavier, so may be expected to sink and dissolve at a rapid rate. Although it is not itself flammable, the solid product and even 30% solutions in water are powerful oxidizing agents. Contact with wood, organic matter, ammonium salts, sulfur, sulfuric acid, various metals, and other chemicals may result in fires or explosions, particularly if any solid materials are finely divided. Excessive heat, as in fires, may cause evolution of oxygen gas that may increase the intensity of fires and may also result in explosions. Mixtures with combustible materials are very flammable and may be ignited by friction. It is used for making herbicides, explosives, dyes, matches, inks, cosmetics, pharmaceuticals, defoliants, paper, and leather., Dry Powder; Dry Powder, Liquid; Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Colorless or white odorless solid; [Merck Index] Slightly hygroscopic; [CHEMINFO] Colorless or light yellow granules; [MSDSonline], ODOURLESS COLOURLESS CRYSTALS OR WHITE GRANULES. | |

| Record name | SODIUM CHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4469 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloric acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium chlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7089 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM CHLORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1117 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

100 g/100 g water at 25 °C; slightly soluble in ethanol, Sodium chloride diminishes solubility in water, 790 g/L (in water) at 0 °C; 2300 g/L (in water) at 100 °C; in 90% alcohol 16 g/kg; soluble in glycerol, Solubility in water, g/100ml at 20 °C: 100 | |

| Record name | SODIUM CHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/732 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CHLORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1117 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.49 at 59 °F (USCG, 1999) - Denser than water; will sink, 2.5 g/cu cm, 2.5 g/cm³ | |

| Record name | SODIUM CHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4469 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM CHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/732 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CHLORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1117 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Negligible at room temperature | |

| Record name | SODIUM CHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/732 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Impurities: sodium chloride and chromium | |

| Record name | SODIUM CHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/732 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless cubic crystals, Colorless crystals or granules | |

CAS No. |

7775-09-9, 9011-70-5 | |

| Record name | SODIUM CHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4469 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium chlorate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007775099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polybor-chlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009011705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloric acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium chlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium chlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM CHLORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T95DR77GMR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM CHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/732 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CHLORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1117 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

478 °F (USCG, 1999), 248 °C | |

| Record name | SODIUM CHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4469 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM CHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/732 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CHLORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1117 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of sodium chlorate?

A1: The molecular formula of sodium chlorate is NaClO3. Its molecular weight is 106.44 g/mol.

Q2: Is there any spectroscopic data available for sodium chlorate?

A2: Yes, researchers have investigated the far UV optical activity of sodium chlorate, including its optical rotatory dispersion (ORD) and circular dichroism (CD). [] These spectroscopic techniques provide insights into the chiral nature of the compound.

Q3: Are there any advantages of using magnesium or calcium chlorate over sodium chlorate as herbicides?

A4: Both magnesium and calcium chlorate are less likely to create a fire hazard compared to sodium chlorate, as they are hygroscopic and remain moist on plant leaves for longer periods. [] This suggests potential efficacy under a wider range of weather conditions, particularly in semi-arid environments. []

Q4: Can sodium chlorate be used in the production of other chemicals?

A5: Yes, sodium chlorate is a key raw material in the production of chlorine dioxide, a bleaching agent widely used in the pulp and paper industry. [] It's also utilized in perchloric salt and uranium production. []

Q5: How does sodium chlorate contribute to the production of chlorine dioxide?

A6: Sodium chlorate reacts with a reducing agent (such as methanol or hydrogen peroxide) in the presence of sulfuric acid to produce chlorine dioxide. [, ] The reaction conditions, including temperature, reagent concentrations, and pressure, influence the conversion ratio and purity of the chlorine dioxide produced. []

Q6: How is sodium chlorate typically quantified in a complex production solution?

A7: A common method involves separating manganese dioxide precipitation followed by titration with potassium dichromate. [] This technique helps minimize interference from other components in the solution.

Q7: What are the known toxic effects of sodium chlorate?

A8: Sodium chlorate is toxic when ingested, and high doses can be fatal. [, ] It can cause methemoglobinemia, a condition that disrupts oxygen transport in the blood. [] Other reported effects include nausea, vomiting, cyanosis, abdominal pain, diarrhea, and dyspnea. []

Q8: What happens to sodium chlorate when ingested by animals?

A9: When orally ingested by livestock, sodium chlorate is rapidly metabolized, primarily into chloride ions. [] Chlorite has not been detected in the tissues or excreta of dosed animals. [] Elimination occurs primarily through urine. []

Q9: Are there long-term effects associated with sodium chlorate exposure?

A10: Studies in rats have shown that chronic exposure to sodium chlorate in drinking water can lead to an increased incidence of follicular cell hypertrophy and cancer of the thyroid gland. []

Q10: What are the environmental concerns associated with sodium chlorate use?

A11: The release of sodium chlorate into the environment, especially aquatic ecosystems, raises concerns. While rapid dilution occurs in open sea conditions, discharges in harbour areas are prohibited in some regions. [] Further research is needed to assess the potential for bioaccumulation and long-term ecological effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.